molecular formula C7H11N3 B3320714 (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine CAS No. 1260672-10-3

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

Cat. No. B3320714
CAS RN: 1260672-10-3
M. Wt: 137.18 g/mol
InChI Key: YBQHCOCESJJECE-UHFFFAOYSA-N
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Description

“(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine” is a chemical compound with the molecular formula C7H11N3. It is a heterocyclic compound that falls under the category of pyrazoles .


Synthesis Analysis

The synthesis of “this compound” involves a multi-step reaction. The first step involves the use of hydrogen chloride and ethyl acetate at 60°C for 2 hours. The second step involves the use of sodium hydride, mineral oil, and N,N-dimethyl-formamide in an inert atmosphere. The third step involves the use of N-Bromosuccinimide and N,N-dimethyl-formamide at 20°C. The fourth step involves the use of n-butyllithium, tetrahydrofuran, and hexane at -78°C for 1 hour. The fifth step involves the use of sodium carbonate and hydroxylamine hydrochloride in methanol at 20°C. The final step involves the use of ammonium hydroxide and hydrogen in ethanol at 20°C .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of 10 heavy atoms, 5 of which are aromatic heavy atoms. The fraction of sp3 hybridized carbons (Fraction Csp3) is 0.57 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps. These include reactions with hydrogen chloride, sodium hydride, N-Bromosuccinimide, n-butyllithium, sodium carbonate, hydroxylamine hydrochloride, ammonium hydroxide, and hydrogen .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 137.18. It has 2 H-bond acceptors and 1 H-bond donor. Its molar refractivity is 38.82 and its topological polar surface area (TPSA) is 43.84 Ų. It has a high gastrointestinal absorption and is not a substrate for P-glycoprotein. It is not an inhibitor for various cytochrome P450 enzymes. Its Log Po/w (iLOGP) is 1.21 .

Safety and Hazards

The safety information for “(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine” indicates that it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing thoroughly after handling, wearing protective gloves and eye protection, and washing contaminated clothing .

properties

IUPAC Name

5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-4-6-5-9-10-3-1-2-7(6)10/h5H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQHCOCESJJECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701225941
Record name 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260672-10-3
Record name 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260672-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701225941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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